molecular formula C8H18N6O4 B014820 Streptidine CAS No. 85-17-6

Streptidine

Cat. No.: B014820
CAS No.: 85-17-6
M. Wt: 262.27 g/mol
InChI Key: MSXMXWJPFIDEMT-XGNJAFTASA-N
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Description

Streptidine is an amino cyclitol compound that is a key component of the antibiotic streptomycin. It is structurally characterized by the presence of a scyllo-inositol ring in which the hydroxy groups at positions 1 and 3 are replaced by guanidino groups . This compound plays a crucial role in the biological activity of streptomycin, which is widely used to treat bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Streptidine can be obtained through the hydrolysis of streptomycin. Acid hydrolysis of streptomycin yields this compound and streptobiosamine . Alkaline hydrolysis of streptomycin also produces this compound along with other degradation products . Additionally, thermal degradation of streptomycin above 70°C results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces griseus, the bacterium that produces streptomycin. The fermentation broth is processed to isolate streptomycin, which is then hydrolyzed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Streptidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Various nucleophiles can be used in substitution reactions with this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Streptidine has several scientific research applications, including:

Mechanism of Action

Streptidine exerts its effects by being a part of the streptomycin molecule, which binds to the 30S subunit of bacterial ribosomes. This binding interferes with the initiation complex between RNA and the ribosome, causing misreading of the genetic code and inhibiting protein synthesis . This ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Streptidine is similar to other aminoglycoside antibiotics that contain an aminocyclitol ring. Some similar compounds include:

This compound is unique due to its specific role in the structure and function of streptomycin, which has a distinct mechanism of action compared to other aminoglycosides.

Properties

IUPAC Name

2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3?,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXMXWJPFIDEMT-XGNJAFTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018976
Record name Streptidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-17-6
Record name Streptidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Streptidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STREPTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN7462S5BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does streptidine contribute to the antibiotic activity of streptomycin?

A1: [, , ] While this compound itself doesn't possess antibiotic properties, it plays a crucial role in the binding of streptomycin to its target, the bacterial ribosome. Specifically, this compound interacts with the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial death.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: [, , ] this compound is a meso form of 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane.

    Q3: Are there spectroscopic data available to characterize this compound?

    A3: While the provided research papers primarily focus on biosynthesis and biological effects, spectroscopic data like NMR and IR would be crucial for complete structural elucidation.

    Q4: Is there information available on the stability of this compound under different conditions?

    A4: [, ] The provided research primarily focuses on this compound's role in streptomycin biosynthesis and its biological effects. Further studies are needed to assess its stability under various conditions such as pH, temperature, and exposure to light and oxygen.

    Q5: What are the potential challenges in formulating this compound for various applications?

    A5: [] Formulation challenges would depend on the intended application. Being a highly polar molecule due to its multiple hydroxyl and guanidino groups, solubility and stability in various formulations would be key considerations.

    Q6: Does this compound exhibit any catalytic properties?

    A6: [] The research primarily focuses on this compound's role as a structural component of streptomycin. There's no mention of independent catalytic properties.

    Q7: What is known about the structure-activity relationship (SAR) of the this compound moiety in streptomycin?

    A7: [] Modifications to the guanidino groups of this compound significantly impact streptomycin's activity. Replacing both guanidino groups with amino, ureido, or aminopyrimidine moieties resulted in decreased activity against Escherichia coli. Interestingly, bluensomycin, a naturally occurring streptomycin analog with a carbamoyl group replacing one guanidino group, retains antibacterial activity. [, ]

    Q8: Are there specific analytical methods for detecting and quantifying this compound?

    A8: [] The research mentions high-performance liquid chromatography (HPLC) as a method to detect this compound in biological samples. [] Additional analytical techniques could include mass spectrometry and various spectroscopic methods.

    Q9: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

    A9: [] The provided research primarily focuses on this compound's role in streptomycin. As a component of the antibiotic, its PK/PD properties would be intertwined with those of streptomycin. Independent studies would be needed to elucidate the absorption, distribution, metabolism, and excretion of this compound.

    Q10: Are there known mechanisms of resistance associated with this compound?

    A10: [, ] Bacterial resistance to aminoglycosides, including streptomycin, primarily arises from enzymatic modifications of the antibiotic molecule. While resistance mechanisms generally target the aminoglycoside as a whole, modifications to the this compound moiety could potentially impact resistance development. Further research is needed to explore this.

    Q11: Is there any information available on the toxicity of this compound?

    A11: [, ] The research primarily focuses on streptomycin. While this compound is a component of streptomycin, its independent toxicity profile hasn't been extensively studied.

    Q12: Have there been attempts to develop specific drug delivery systems for this compound?

    A12: [] The research focuses on this compound as part of streptomycin. Drug delivery strategies would likely focus on the antibiotic molecule as a whole.

    Q13: What is the environmental impact and degradation pathway of this compound?

    A13: [, ] The research primarily focuses on this compound's role in streptomycin. Assessing the environmental impact would require dedicated studies on its degradation pathway and potential effects on ecosystems.

    Q14: Does this compound elicit any immunological responses?

    A14: [] The research doesn't mention any studies on the immunogenicity of this compound.

    Q15: Are there known interactions between this compound and drug transporters or metabolizing enzymes?

    A15: [, ] The research focuses on this compound as a part of streptomycin. Information on specific interactions with drug transporters or metabolizing enzymes would require dedicated studies.

    Q16: What is the biocompatibility and biodegradability of this compound?

    A16: [] Limited information is available on the biocompatibility and biodegradability of this compound. As a naturally occurring compound, it is likely to be biodegradable, but further research is needed to confirm this and assess its compatibility with biological systems for potential applications beyond its role in streptomycin.

    Q17: Are there any known alternatives or substitutes for this compound in streptomycin or other applications?

    A17: [] The research doesn't explicitly mention alternatives for this compound. Exploring alternative molecules that can mimic its function in binding to the bacterial ribosome could be a potential area for future research.

    Q18: Can you provide a historical context for the discovery and research on this compound?

    A18: [] The discovery of this compound is closely tied to the discovery of streptomycin in 1944 by Waksman. Since then, research has focused on understanding its biosynthesis and its role in the antibiotic activity of streptomycin.

    Q19: How do cross-disciplinary approaches contribute to research on this compound?

    A19: [] Understanding this compound requires a multidisciplinary approach involving biochemistry, microbiology, organic chemistry, and computational chemistry. Combining these disciplines could lead to developing novel antibiotics or understanding resistance mechanisms.

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